molecular formula C16H21N3O4S B2738846 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 894001-64-0

2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2738846
CAS No.: 894001-64-0
M. Wt: 351.42
InChI Key: QWDFWZREUDVDCE-UHFFFAOYSA-N
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Description

2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing biological processes. The sulfonyl group may enhance the compound’s solubility and bioavailability, while the diethylacetamide moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide, also referred to as a novel indole derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound belongs to a class of indole-based derivatives that have been explored for various therapeutic applications, including anti-cancer properties and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O4SC_{19}H_{27}N_3O_4S with a molecular weight of 393.5 g/mol. The compound features an indole core substituted with a carbamoylmethanesulfonyl group and diethylacetamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, which is consistent with other known tubulin polymerization inhibitors. This action is believed to be mediated through the inhibition of tubulin polymerization, akin to the action of colchicine .
Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

The above table summarizes the IC50 values for the compound against various cancer cell lines, indicating its potency as an anticancer agent.

Neuropharmacological Effects

Indole derivatives, including this compound, have been studied for their neuropharmacological effects. The structural features of indoles contribute to their ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.

  • Serotonergic Activity : Indoles are known to influence serotonin receptors, which may play a role in mood regulation and anxiety reduction. This suggests that this compound could be explored further for its antidepressant properties.

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecular Diversity evaluated several indole derivatives for their antiproliferative activities against cancer cell lines. Among these, derivatives with similar structures to our compound demonstrated significant growth inhibition and induced apoptosis in tumor cells .
  • Neuropharmacological Evaluation : Another investigation into indole derivatives highlighted their potential as anxiolytic agents. The study used animal models to assess behavioral changes following administration of these compounds, suggesting a promising avenue for treating anxiety disorders .

Properties

IUPAC Name

2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-18(4-2)16(21)10-19-9-14(24(22,23)11-15(17)20)12-7-5-6-8-13(12)19/h5-9H,3-4,10-11H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDFWZREUDVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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